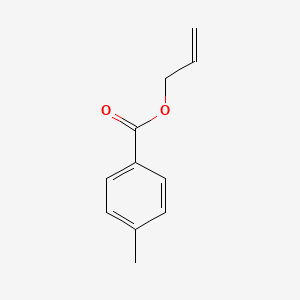
I+/--Phenyl-1-naphthaleneethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is notable for its binding affinity in mouse major urinary protein (MUP) . It is widely used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of I+/–Phenyl-1-naphthaleneethanamine typically involves the reaction of 1-naphthylamine with phenyl isocyanate under controlled conditions . The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a temperature of around 150°C . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of I+/–Phenyl-1-naphthaleneethanamine involves a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity . The final product is often used as an antioxidant in rubber and plastic industries .
Análisis De Reacciones Químicas
Types of Reactions
I+/–Phenyl-1-naphthaleneethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
I+/–Phenyl-1-naphthaleneethanamine has several scientific research applications:
Chemistry: Used as a fluorescent probe for determining critical micelle concentration of surfactants.
Biology: Acts as a hydrophobic probe to study phase transitions of membrane lipids in whole cells.
Medicine: Investigated for its potential use in drug delivery systems due to its binding affinity.
Industry: Used as an antioxidant in rubber and plastic industries.
Mecanismo De Acción
The mechanism of action of I+/–Phenyl-1-naphthaleneethanamine involves its binding to hydrophobic regions of cell membranes, turning fluorescent upon binding . This property makes it useful in studying membrane dynamics and interactions . The compound’s binding affinity to mouse major urinary protein (MUP) is also significant, as it forms multiple nonpolar contacts with the protein .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
I+/–Phenyl-1-naphthaleneethanamine is unique due to its high binding affinity to MUP, making it a valuable tool in biochemical studies . It also has a distinct fluorescence property upon binding to hydrophobic regions, which is not commonly observed in similar compounds .
Propiedades
Número CAS |
211871-50-0 |
|---|---|
Fórmula molecular |
C18H17N |
Peso molecular |
247.3 g/mol |
Nombre IUPAC |
2-naphthalen-1-yl-1-phenylethanamine |
InChI |
InChI=1S/C18H17N/c19-18(15-8-2-1-3-9-15)13-16-11-6-10-14-7-4-5-12-17(14)16/h1-12,18H,13,19H2 |
Clave InChI |
KSGVPZVHNRIYFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC2=CC=CC3=CC=CC=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![n,n-Bis(2-chloroethyl)-4-{(e)-[(4-fluoro-3-methylphenyl)imino]methyl}-3-methylaniline](/img/structure/B13993873.png)
![Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-](/img/structure/B13993874.png)




![3-[(Morpholin-4-yl)methyl]-10H-phenothiazine](/img/structure/B13993893.png)
![[2-(Benzenesulfonyl)-1-iodoethyl]benzene](/img/structure/B13993894.png)



